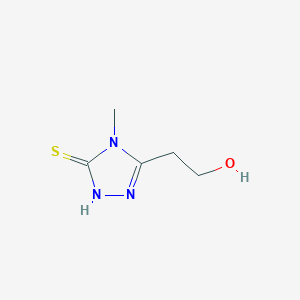
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Übersicht
Beschreibung
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, or 4-methyl-5-sulfanyl-4H-1,2,4-triazole (MST), is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. MST has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. In addition, MST has been investigated for its ability to modulate key metabolic pathways involved in energy metabolism, glucose homeostasis, and lipid metabolism. This review provides an overview of the synthesis of MST, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Antifungal Agent
1,2,4-Triazole derivatives have been recognized for their potent antimicrobial and antifungal properties . The sulfur and nitrogen atoms present in the triazole ring of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” can interact with enzymes or structural proteins within microbial cells, disrupting their function and leading to cell death. This makes the compound a candidate for developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.
Agriculture: Pesticide Development
In agriculture, triazole compounds are often used in the synthesis of pesticides . The specific structure of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could be explored for its potential use in creating pesticides with a novel mode of action, which could be particularly useful in combating pests that have developed resistance to existing chemicals.
Industry: Chemical Synthesis
The triazole ring is a common motif in various industrial chemical processes. It can serve as a building block for the synthesis of dyes, polymers, and other industrial materials . The compound could be utilized in catalysis or as an intermediate in organic synthesis, contributing to the production of materials with enhanced properties.
Environmental Science: Bioremediation
Triazole derivatives have shown potential in environmental applications, particularly in bioremediation efforts to degrade pollutants . The compound’s chemical structure may allow it to bind to contaminants, facilitating their breakdown by environmental microorganisms, thus helping to clean up contaminated sites.
Biochemistry: Enzyme Inhibition
In biochemistry, triazole derivatives are known to act as enzyme inhibitors . “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could be investigated for its ability to inhibit specific enzymes, which is valuable in understanding metabolic pathways and could lead to the development of therapeutic agents for diseases where enzyme regulation is disrupted.
Pharmacology: Drug Development
The triazole core is present in many pharmacologically active compounds. It can contribute to the binding affinity and specificity of drugs targeting various receptors or enzymes . Research into the pharmacological applications of “2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol” could lead to the discovery of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4(2-3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYYARFNDZAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)
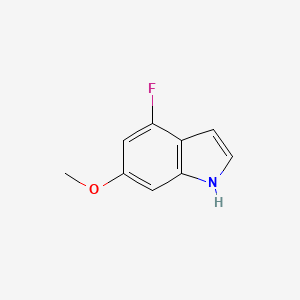
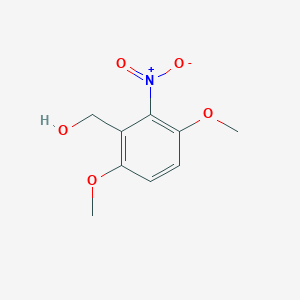
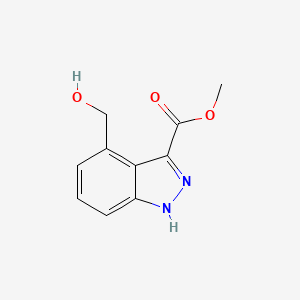
![2-(5-[1,3]Dioxolan-2-yl-pyridin-2-yl)-6-oxo-1,6-dihydro-pyrimidine-5-carbonitrile](/img/structure/B1448324.png)
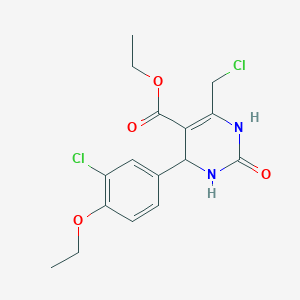
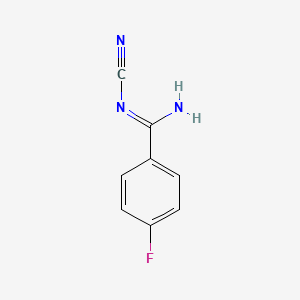
![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)
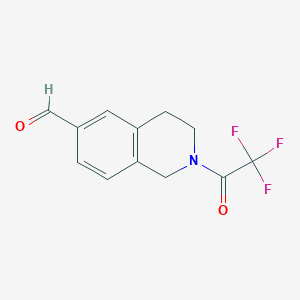
![8-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1448331.png)
![1-Bromo-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1448332.png)
![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)